molecular formula C19H25N5O B2950459 2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 587009-10-7

2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2950459
CAS No.: 587009-10-7
M. Wt: 339.443
InChI Key: WRNKCJAOZUCDBC-UHFFFAOYSA-N
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Description

2-Amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmaceutical and industrial applications

Preparation Methods

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, 2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is studied for its interactions with biological macromolecules. It can serve as a probe to understand cellular processes and molecular pathways.

Medicine: The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. It may be used in the development of new drugs targeting various diseases, including infections and cancers.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Quinoxaline: The parent compound from which this derivative is derived.

  • Olaquindox: A quinoxaline derivative used as an antibiotic.

  • Echinomycin: Another quinoxaline derivative with antibiotic properties.

  • Atinoleutin: A quinoxaline derivative used in veterinary medicine.

  • Levomycin: A quinoxaline derivative used as an antibiotic.

  • Carbadox: A quinoxaline derivative used in animal feed.

Uniqueness: 2-Amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its specific structural modifications, which can impart unique chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for future research and development.

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Properties

IUPAC Name

2-amino-1-pentyl-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-3-5-8-12-24-17(20)15(19(25)21-11-4-2)16-18(24)23-14-10-7-6-9-13(14)22-16/h6-7,9-10H,3-5,8,11-12,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNKCJAOZUCDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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